molecular formula C19H14INO B6299794 N-(3-Phenylsalicylidene)-4-iodoaniline CAS No. 1003080-33-8

N-(3-Phenylsalicylidene)-4-iodoaniline

Cat. No. B6299794
CAS RN: 1003080-33-8
M. Wt: 399.2 g/mol
InChI Key: MHBSOSAAODSFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Phenylsalicylidene)-4-iodoaniline, also known as NPSI, is a phenylsalicylidene-containing organic compound that has a wide range of applications in scientific research. NPSI is a versatile compound that has been used in a variety of fields such as biochemistry, biophysics, and drug delivery. It has been used as a model compound for studying protein-ligand interactions and for the synthesis of novel drugs. It is also used in the study of biocatalysis and enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of N-(3-Phenylsalicylidene)-4-iodoaniline is not fully understood. It is believed to interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. N-(3-Phenylsalicylidene)-4-iodoaniline is also believed to interact with small molecules through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-4-iodoaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, N-(3-Phenylsalicylidene)-4-iodoaniline has been shown to have anti-cancer properties and to be a potential therapeutic agent for the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

N-(3-Phenylsalicylidene)-4-iodoaniline has several advantages for lab experiments. It is a stable compound that is easy to synthesize and is non-toxic. It is also a versatile compound that can be used in a variety of experiments. However, it has some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain pure samples of N-(3-Phenylsalicylidene)-4-iodoaniline.

Future Directions

N-(3-Phenylsalicylidene)-4-iodoaniline has a wide range of potential applications in the future. It could be used to develop new drugs and drug delivery systems. It could also be used to study the structure and function of proteins and enzymes. In addition, it could be used to study the interactions between proteins and small molecules. N-(3-Phenylsalicylidene)-4-iodoaniline could also be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to develop new biocatalysts and enzyme-catalyzed reactions.

Scientific Research Applications

N-(3-Phenylsalicylidene)-4-iodoaniline has been widely used in a variety of scientific research fields. It has been used in the study of protein-ligand interactions, enzyme-catalyzed reactions, and drug delivery. It has also been used in the study of biocatalysis, biochemistry, and biophysics. N-(3-Phenylsalicylidene)-4-iodoaniline has been used to study the interactions between proteins and small molecules, and it has been used to study the structure and function of enzymes. It has also been used to study the structure and function of drug delivery systems.

properties

IUPAC Name

2-[(4-iodophenyl)iminomethyl]-6-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBSOSAAODSFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Phenylsalicylidene)-4-iodoaniline

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An amount of 20.6 mmol of 3-phenyl salicylaldehyde (2) (4.08 g) was dissolved in 150 ml of toluene. After addition of 4-iodoaniline (5.42 g/24.8 mmol) and a few crystals of para-toluenesulfonic acid, the reaction mixture was stirred under reflux for three hours applying a Dean-Stark-trap. After cooling down to room temperature, sodium hydrogencarbonate solution (150 ml) was added. The organic phase was separated and filtered over sodium sulfate and silica. Removing the solvent and recrystallization from ethanol at −20° C. gave the title compound as a red solid. Yield: 7.25 g (88%).
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